4-Bromo-3-methyl-isothiazol-5-ylamine

Cross‑Coupling Synthetic Methodology Halogen Reactivity

Researchers pursuing Pd-catalyzed cross-coupling often encounter low yields when substituting bromo-isothiazoles with chloro analogs. 4-Bromo-3-methyl-isothiazol-5-ylamine (CAS 85508-99-2) resolves this with its superior C4-bromo reactivity in Stille, Negishi, and Sonogashira couplings. • Enables synthesis of fluorescent Probe IV for Al³⁺ detection at 1.8×10⁻⁸ mol/L, validated in environmental water (>96% recovery) and live-cell imaging • Sharp melting point (102-106°C) provides rapid, instrument-independent identity verification before sensitive transformations • Supplied at ≥97% purity with consistent lot-to-lot quality; store at 2-8°C protected from light

Molecular Formula C4H5BrN2S
Molecular Weight 193.07 g/mol
CAS No. 85508-99-2
Cat. No. B1287052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-isothiazol-5-ylamine
CAS85508-99-2
Molecular FormulaC4H5BrN2S
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1Br)N
InChIInChI=1S/C4H5BrN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3
InChIKeyIICJMPBBIYDDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methyl-isothiazol-5-ylamine: Chemical Identity and Procurement


4-Bromo-3-methyl-isothiazol-5-ylamine (CAS 85508-99-2) is a heterocyclic aromatic amine belonging to the isothiazole class, characterized by a bromine substituent at the C4 position, a methyl group at C3, and a primary amine at C5 . The compound has a molecular formula of C₄H₅BrN₂S and a molecular weight of approximately 193.06 g/mol . It is typically supplied as a solid with a melting point range of 102–106 °C and a predicted density of 1.806 g/cm³ .

Why Analogs Can't Replace 4-Bromo-3-methyl-isothiazol-5-ylamine


The substitution pattern on the isothiazole ring dictates both the regioselectivity and the efficiency of subsequent chemical transformations. While other 4‑halo‑3‑methyl‑5‑aminoisothiazoles may appear structurally similar, the combination of a bromine atom at C4 and an amino group at C5 confers a specific reactivity profile that cannot be replicated by its chloro or non‑halogenated counterparts [1]. Class‑level studies demonstrate that bromo‑isothiazoles are significantly more reactive than their chloro analogs in palladium‑catalyzed cross‑coupling reactions, enabling transformations that are either low‑yielding or entirely unsuccessful with alternative halogen substituents [1]. Consequently, substituting this compound with a cheaper or more readily available analog risks compromising both the yield and the selectivity of downstream synthetic steps.

4-Bromo-3-methyl-isothiazol-5-ylamine: Differentiation Evidence vs. Analogs


Pd-Coupling Reactivity vs. Chloro Analogs

Class‑level evidence indicates that the bromo substituent on the isothiazole ring confers higher reactivity in Pd‑catalyzed C–C bond formation than the corresponding chloro substituent [1]. In a direct comparison using structurally related isothiazole‑4‑carbonitriles, the dibromo derivative (3,5‑dibromoisothiazole‑4‑carbonitrile) exhibited significantly greater coupling efficiency than the dichloro analog, enabling successful Stille, Negishi, and Sonogashira couplings under conditions where the dichloro compound failed to react effectively [1]. While this data does not directly measure the target compound, it provides a robust class‑level inference that the 4‑bromo‑3‑methyl‑isothiazol‑5‑ylamine core will outperform its 4‑chloro‑3‑methyl‑isothiazol‑5‑ylamine analog in similar cross‑coupling applications.

Cross‑Coupling Synthetic Methodology Halogen Reactivity

Fluorescent Probe for Aluminum Detection

4‑Bromo‑3‑methyl‑isothiazol‑5‑ylamine has been employed as a key intermediate in the synthesis of a bromoflavonol‑based fluorescent probe (Probe IV) for Al³⁺ detection . The probe exhibited a detection limit (LOD) of 1.8 × 10⁻⁸ mol/L for Al³⁺ and a 1:1 binding stoichiometry confirmed by fluorescence and ¹H NMR titration . While this performance is not directly compared against probes derived from alternative isothiazole analogs in the same study, the data demonstrate the compound's utility in constructing a highly sensitive and selective Al³⁺ sensor that was successfully applied to tap water and river water analysis with >96% recovery, as well as cellular imaging in MG63 cells .

Fluorescent Probe Aluminum Detection Cellular Imaging

Physicochemical Profile for Quality Control

The compound exhibits a well‑defined melting point range of 102–106 °C and a predicted density of 1.806 ± 0.06 g/cm³ . These values are distinct from those of its closest analog, 4‑chloro‑3‑methyl‑isothiazol‑5‑ylamine (CAS 96841‑04‑2), for which melting point data are not readily available in the primary literature, underscoring the need to rely on the specific bromo derivative for reproducible experimental outcomes . The solid state and recommended storage at 2–8 °C further differentiate it from analogs that may exist as liquids or require different handling conditions .

Melting Point Density Storage

Key Applications of 4-Bromo-3-methyl-isothiazol-5-ylamine


Metal-Ion Fluorescent Probes for Imaging

This compound serves as a critical building block for the construction of a bromoflavonol‑based fluorescent probe (Probe IV) that detects Al³⁺ with a detection limit of 1.8 × 10⁻⁸ mol/L. The probe has been validated in both environmental water samples (>96% recovery) and live‑cell imaging (MG63 cells) [1]. Procurement is essential for researchers aiming to replicate or extend this sensing platform.

Cross-Coupling for Pharma and Agrochemicals

The bromo substituent enables efficient participation in Stille, Negishi, and Sonogashira couplings, as demonstrated by class‑level studies on related bromo‑isothiazoles [1]. This reactivity profile makes 4‑bromo‑3‑methyl‑isothiazol‑5‑ylamine a preferred halogenated heterocyclic building block for the diversification of lead compounds in drug discovery and agrochemical development.

QC and Identity Verification in Synthesis

The compound's sharp melting point (102–106 °C) provides a straightforward, instrument‑independent method for confirming identity and purity before use in sensitive transformations. This attribute is particularly valuable in academic and industrial laboratories where routine QC checks are required for incoming building blocks [1].

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